Methyl (R)-N-Boc-3-aminobutyrate

Vue d'ensemble

Description

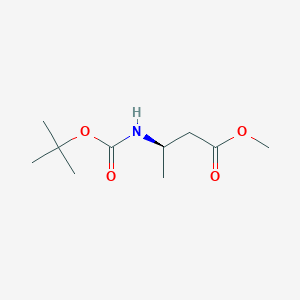

Methyl ®-N-Boc-3-aminobutyrate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butyrate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl ®-N-Boc-3-aminobutyrate can be synthesized through several methods. One common approach involves the protection of the amino group of ®-3-aminobutyric acid with a Boc group, followed by esterification with methanol. The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Methyl ®-N-Boc-3-aminobutyrate may involve large-scale batch reactions using automated reactors. The process includes the protection of the amino group, followed by esterification under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl ®-N-Boc-3-aminobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Applications De Recherche Scientifique

Methyl ®-N-Boc-3-aminobutyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mécanisme D'action

The mechanism of action of Methyl ®-N-Boc-3-aminobutyrate involves its reactivity as an amino acid derivative. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.

Comparaison Avec Des Composés Similaires

- Methyl ®-N-Boc-2-aminobutyrate

- Methyl ®-N-Boc-4-aminobutyrate

- Ethyl ®-N-Boc-3-aminobutyrate

Comparison: Methyl ®-N-Boc-3-aminobutyrate is unique due to its specific structural configuration, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions. The presence of the Boc group provides enhanced protection, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

Methyl (R)-N-Boc-3-aminobutyrate is a chemical compound with significant potential in medicinal chemistry, particularly due to its role as an amino acid derivative. Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in various synthetic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in peptide synthesis, and potential therapeutic roles.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol. The Boc group protects the amino functionality, allowing for selective reactions in synthetic processes. This compound is primarily utilized in peptide synthesis and as an intermediate for producing biologically active molecules.

Biological Activity Overview

The biological activity of this compound is largely attributed to its ability to be incorporated into peptides and peptidomimetics. These derivatives can influence various biological pathways, particularly those involving neurotransmitter systems such as gamma-aminobutyric acid (GABA), which is essential for inhibitory signaling in the central nervous system.

This compound does not exhibit a specific mechanism of action on its own; however, its derivatives can modulate biological pathways through:

- Neurotransmission : Compounds derived from this structure may interact with GABA receptors, potentially influencing anxiety and seizure disorders.

- Peptide Synthesis : It serves as a building block for peptides that can exhibit various biological effects depending on their sequence and structure.

Applications in Peptide Synthesis

This compound is widely used in the synthesis of peptides due to its stability and reactivity. The Boc protection allows for the selective introduction of other functional groups without affecting the amino group. This feature is crucial for synthesizing complex peptides that can serve as drugs or therapeutic agents .

Case Studies

Several studies have highlighted the utility of this compound in synthesizing biologically active peptides:

- GABAergic Peptides : Research indicates that peptides incorporating this compound can enhance GABAergic signaling, which may have implications for treating neurological disorders.

- Antimicrobial Peptides : The compound has been explored for developing antimicrobial peptides that demonstrate activity against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique features that contribute to its biological activity:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl Glycinate | Both are methyl esters of amino acids | Glycinate lacks the Boc protection |

| Methyl (R)-N-Boc-Alanine | Similar Boc protection; both are amino acids | Alanine has a simpler side chain |

| Methyl (R)-N-Boc-Leucine | Contains a Boc group; branched-chain amino acid | Leucine has a larger hydrophobic side chain |

| Methyl (R)-N-Boc-Tyrosine | Aromatic side chain; contains a hydroxyl group | Tyrosine's aromatic nature affects reactivity |

The presence of both the Boc group and a branched alkyl chain in this compound enhances its reactivity and biological properties compared to other compounds.

Propriétés

IUPAC Name |

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHJJLDEYCLBFT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466526 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159877-47-1 | |

| Record name | Methyl (R)-N-Boc-3-aminobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.